

An In-depth Technical Guide to Benzyl Isoeugenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl isoeugenol*

Cat. No.: B086836

[Get Quote](#)

This guide provides a comprehensive technical overview of **Benzyl Isoeugenol**, a significant aromatic compound in the fragrance and flavor industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, structural characteristics, synthesis, and spectroscopic profile, offering field-proven insights and detailed methodologies.

Introduction: A Molecule of Olfactory Significance

Benzyl isoeugenol (CAS No. 120-11-6) is a synthetic aromatic ether prized for its warm, spicy, and floral-carnation scent profile.^[1] Structurally, it is the benzyl ether of isoeugenol, a naturally occurring phenylpropanoid. The benzylation of isoeugenol's phenolic hydroxyl group enhances the molecule's stability and modulates its olfactory properties, resulting in a longer-lasting and warmer fragrance compared to its precursor.^[1] While not found in nature, its semi-synthetic origin from natural eugenol positions it as a key ingredient in a wide array of applications, from fine fragrances to food flavoring.^{[2][3]}

Molecular Structure and Isomerism

The chemical structure of **Benzyl Isoeugenol** is characterized by a benzyl group linked via an ether bond to the C1 position of an isoeugenol backbone. The isoeugenol moiety consists of a benzene ring substituted with a methoxy group at C2 and a propenyl group at C4.

The presence of the propenyl group's double bond gives rise to geometric isomerism, resulting in two stereoisomers: (E)- and (Z)-**Benzyl Isoeugenol**. The commercially available product is

typically a mixture of these isomers.^[4] The IUPAC name for the (E)-isomer is 2-methoxy-1-(phenylmethoxy)-4-[(1E)-prop-1-en-1-yl]benzene.^[5]

Diagram of **Benzyl Isoeugenol** Structure:

Caption: Chemical structure of (E)-**Benzyl Isoeugenol**.

Physicochemical Properties

Benzyl isoeugenol is typically a white to pale yellow crystalline solid or oily liquid.^[1] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₁₈ O ₂	[6]
Molecular Weight	254.32 g/mol	[6][7]
CAS Number	120-11-6	[7]
IUPAC Name	2-methoxy-1-(phenylmethoxy)-4-(prop-1-en-1-yl)benzene	[7]
Appearance	White to pale yellow crystalline solid or oily liquid	[1]
Odor	Sweet, spicy, balsamic, floral (carnation)	[1]
Melting Point	57-60 °C	[8]
Boiling Point	282 °C at 760 mmHg	[9]
Solubility	Insoluble in water; soluble in ethanol and oils	[7]
Flash Point	> 93.3 °C	[8]
logP	4.3	[3]

Synthesis of Benzyl Isoeugenol

The industrial synthesis of **Benzyl Isoeugenol** is a two-step process that begins with the naturally occurring essential oil component, eugenol.

Step 1: Isomerization of Eugenol to Isoeugenol

The first step involves the isomerization of eugenol to isoeugenol. This is typically achieved by heating eugenol in the presence of a catalyst. A common industrial catalyst for this reaction is iron carbonyl.[1][10] This process shifts the double bond from the terminal position of the allyl group in eugenol to a conjugated position in the propenyl group of isoeugenol.

Step 2: Benzylation of Isoeugenol (Williamson Ether Synthesis)

The second step is the benzylation of the phenolic hydroxyl group of isoeugenol to form the ether linkage. This is a classic example of the Williamson ether synthesis.[8] In this S_N2 reaction, the isoeugenol is first deprotonated with a base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking benzyl chloride (the electrophile) to yield **Benzyl Isoeugenol**.[1]

Industrial-scale synthesis often employs base catalysts like potassium carbonate (K₂CO₃) in combination with a phase-transfer catalyst such as polyethylene glycol (PEG) to facilitate the reaction under milder conditions and improve yields.[1]

Diagram of the Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: Synthetic route from Eugenol to **Benzyl Isoeugenol**.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative laboratory-scale synthesis of **Benzyl Isoeugenol** from isoeugenol.

Materials:

- Isoeugenol (mixture of isomers)
- Benzyl chloride
- Potassium carbonate (anhydrous, powdered)
- Acetone (anhydrous)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoeugenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and

anhydrous acetone.

- **Addition of Benzyl Chloride:** While stirring the mixture, add benzyl chloride (1.1 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with a small amount of acetone.
- **Solvent Removal:** Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **Benzyl Isoeugenol** can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Causality behind Experimental Choices:

- **Anhydrous Conditions:** The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of benzyl chloride and to ensure the efficiency of the base.
- **Excess Base:** A slight excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl group of isoeugenol.
- **Reflux:** Heating the reaction at reflux provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate.
- **Aqueous Work-up:** The washing steps are essential to remove any remaining inorganic salts and water-soluble impurities.

Spectroscopic Analysis

The structural elucidation of **Benzyl Isoeugenol** relies on various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum is not readily found, the expected chemical shifts can be predicted based on the structure. The spectrum would exhibit signals corresponding to the aromatic protons of both the isoeugenol and benzyl moieties, the vinylic protons of the propenyl group, the benzylic methylene protons, the methoxy protons, and the terminal methyl protons of the propenyl group. The coupling patterns of the aromatic and vinylic protons would provide valuable information about their substitution and stereochemistry. A reference to a ¹H NMR spectrum is available on PubChem.[\[7\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each of the 17 carbon atoms in the molecule. The chemical shifts would be characteristic of the different carbon environments, including the aromatic carbons, the ether-linked carbons, the methoxy carbon, and the carbons of the propenyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **Benzyl Isoeugenol** would be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) that is present in its precursor, isoeugenol. Key absorption bands would include:

- C-H stretching (aromatic): ~3030-3100 cm⁻¹
- C-H stretching (aliphatic): ~2850-3000 cm⁻¹
- C=C stretching (aromatic): ~1500-1600 cm⁻¹
- C-O-C stretching (ether): ~1000-1300 cm⁻¹ (asymmetric and symmetric stretches)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Benzyl Isoeugenol** would show a molecular ion peak (M^+) at m/z 254. The fragmentation pattern would be dominated by cleavages that lead to stable carbocations. A prominent peak would be expected at m/z 91, corresponding to the tropylidium ion ($C_7H_7^+$), formed by the cleavage of the benzyl group. Other fragments would arise from cleavages within the isoeugenol moiety. A mass spectrum is available on the NIST WebBook.[\[11\]](#)

Applications in Research and Industry

Benzyl isoeugenol's primary application is in the fragrance industry, where it is used as a fixative and a fragrance component in perfumes, soaps, lotions, and other personal care products. Its warm, spicy-floral character makes it a versatile ingredient in oriental, floral, and woody fragrance compositions.[\[1\]](#)

In the food industry, it is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is designated as Generally Recognized as Safe (GRAS).[\[1\]](#) It is used in trace amounts to impart sweet and spicy notes to various food products.

Limited research also suggests potential antimicrobial and anti-inflammatory properties of **Benzyl Isoeugenol**, which could be an area for future investigation in drug development.

Safety and Regulatory Information

Benzyl isoeugenol is classified as a skin sensitizer (Category 1) under the Globally Harmonized System (GHS).[\[1\]](#) The International Fragrance Association (IFRA) has set restrictions on its use in consumer products to minimize the risk of allergic reactions.[\[1\]](#) It is also listed as a fragrance allergen under EU cosmetics regulations.[\[1\]](#) Despite these sensitization concerns, it is not considered acutely toxic.[\[1\]](#)

Conclusion

Benzyl Isoeugenol is a chemically significant and commercially valuable aromatic compound. Its synthesis from readily available natural precursors, coupled with its desirable olfactory properties and stability, has solidified its place in the fragrance and flavor industries. A thorough understanding of its chemical properties, structure, and synthesis is essential for its effective

and safe application in various formulations. Further research into its potential biological activities may open new avenues for its use in the pharmaceutical and therapeutic sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Benzyl isoeugenol | 92666-21-2 [smolecule.com]
- 2. thebulkcart.com [thebulkcart.com]
- 3. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]
- 4. benzyl isoeugenol, 120-11-6 [thegoodscentscompany.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]
- 10. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 11. Isoeugenol, benzyl ether [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl Isoeugenol: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086836#benzyl-iseugenol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com